molecular formula C19H20N2O2S B2852409 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide CAS No. 298217-90-0

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide

Cat. No. B2852409
CAS RN: 298217-90-0
M. Wt: 340.44
InChI Key: RVQHDUKACRLEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide” is a chemical compound with the molecular formula C19H20N2O2S and a molecular weight of 340.44 . It is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Anti-Inflammatory Agents

Benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy . They have shown good efficacy in membrane stabilization and proteinase inhibitory methods . This makes them potent anti-inflammatory agents.

Anti-Tumor Agents

Benzoxazole derivatives have also been found to have anti-tumor properties . This suggests that they could be used in the development of new cancer treatments.

Hypoglycemic Agents

Benzoxazole derivatives have shown hypoglycemic effects . This means they could potentially be used in the treatment of diabetes.

Antiviral Agents

Benzoxazole derivatives have demonstrated antiviral properties . This suggests they could be used in the development of new antiviral drugs.

Antimicrobial Agents

Benzoxazole derivatives have been found to have antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs.

Herbicidal Agents

Benzoxazole derivatives have shown herbicidal effects . This means they could potentially be used in the development of new herbicides.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-butan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-13(2)14-8-10-15(11-9-14)20-18(22)12-24-19-21-16-6-4-5-7-17(16)23-19/h4-11,13H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQHDUKACRLEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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